3-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid
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Overview
Description
3-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is an organic compound with the molecular formula C17H21NO2. It belongs to the class of carbazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Scientific Research Applications
3-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted aniline, followed by tert-butylation and subsequent carboxylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups on the carbazole ring are replaced by other substituents. Common reagents include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Mechanism of Action
The mechanism by which 3-tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Carbazole: The parent compound, which lacks the tert-butyl and carboxylic acid groups.
2,3,4,9-Tetrahydro-1H-carbazole: A simpler derivative without the tert-butyl and carboxylic acid substitutions.
6-Carboxycarbazole: A derivative with a carboxylic acid group but without the tert-butyl group.
Uniqueness: 3-Tert-butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid is unique due to the presence of both the tert-butyl and carboxylic acid groups, which confer distinct chemical properties and biological activities. These functional groups can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
6-tert-butyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-17(2,3)11-5-7-15-13(9-11)12-8-10(16(19)20)4-6-14(12)18-15/h4,6,8,11,18H,5,7,9H2,1-3H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXWVPYKLMIUSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383150 |
Source
|
Record name | 3-TERT-BUTYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685862-13-9 |
Source
|
Record name | 3-TERT-BUTYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOLE-6-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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